2-(Methylamino)butanoic acid

Description

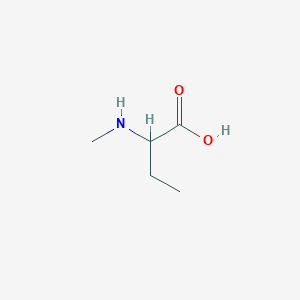

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJAWZCYNRBZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylamino Butanoic Acid and Its Derivatives

Chemical Synthesis Approaches

The construction of 2-(methylamino)butanoic acid can be approached through several established synthetic pathways. These methods often involve the modification of existing amino acid scaffolds or the de novo synthesis from achiral precursors, with careful consideration for the control of stereochemistry at the α-carbon.

General Organic Synthesis Routes for α-Methylated Amino Acids

The introduction of a methyl group at the α-amino position of butanoic acid derivatives is commonly achieved through two principal strategies: the N-methylation of a 2-aminobutanoic acid precursor and the reductive amination of an α-keto acid.

Direct N-Methylation: This approach begins with a protected form of 2-aminobutanoic acid. The amino group is first protected to prevent over-alkylation and to enhance the acidity of the N-H proton. A common method involves the formation of an N-tosyl sulfonamide, which can then be deprotonated with a base and subsequently methylated using an electrophilic methyl source like methyl iodide. ambeed.com While effective, a significant drawback of this method is the harsh conditions often required to remove the tosyl protecting group. ambeed.com

Reductive Amination: A versatile and widely used method involves the reaction of an α-keto acid, specifically 2-oxobutanoic acid, with methylamine. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to yield the desired N-methylated amino acid. wikipedia.org Various reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity and tolerance of various functional groups. organic-chemistry.org This method is advantageous as it builds the stereocenter and installs the N-methyl group in a single conceptual operation. Biocatalytic approaches using imine reductases (IREDs) or N-methyl-L-amino acid dehydrogenases also offer a green chemistry alternative for this transformation, often proceeding with high enantioselectivity. nih.govelectronicsandbooks.com

Specific Reaction Chemistries for N-Alkylation and Carbon Chain Extension

Achieving the specific structure of this compound involves precise control over N-alkylation and, in some synthetic designs, carbon chain extension methodologies.

N-Alkylation Chemistries: The direct alkylation of the nitrogen atom is a cornerstone of synthesizing N-methylated amino acids. Beyond the sulfonamide approach, another widely applied method involves protecting the amino acid as an N-carbamoyl or N-acyl derivative. Using a strong base such as sodium hydride with methyl iodide allows for efficient N-methylation. rsc.org Sustainable methods are also being developed, such as the direct N-alkylation of unprotected amino acids with alcohols, catalyzed by ruthenium or iron complexes, which proceed via a "borrowing hydrogen" strategy and produce water as the only byproduct. mdpi.com

Carbon Chain Extension: While many syntheses start with a four-carbon backbone, carbon chain extension methods can also be employed to construct the butanoic acid framework from smaller precursors. The Arndt-Eistert homologation is a classic example, allowing for a one-carbon chain extension of a carboxylic acid. ambeed.comnrochemistry.comorganic-chemistry.org In the context of amino acids, an N-protected α-amino acid (like N-protected alanine) can be converted to its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water generates the homologous β-amino acid. wikipedia.orgrsc.org While this specific process yields a β-amino acid, the principle of building the carbon skeleton through iterative additions is a fundamental strategy in organic synthesis. Another classical method for building the amino acid framework is the Strecker synthesis , which involves the reaction of an aldehyde (propanal in this case) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.com

Stereoselective and Asymmetric Synthesis Strategies

Controlling the stereochemistry at the α-carbon is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of N-methylated amino acids.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered.

One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones . uwo.ca An N-acyl oxazolidinone, prepared from the chiral auxiliary and a carboxylic acid, can be deprotonated to form a conformationally rigid enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered side, thus leading to a highly diastereoselective alkylation. williams.edu

Another widely used class of auxiliaries is based on pseudoephedrine and its derivatives like pseudoephenamine. nih.gov Amides formed from these auxiliaries can be deprotonated and alkylated with high diastereoselectivity, providing access to enantiomerically enriched carboxylic acids after cleavage of the auxiliary. nih.govharvard.edu

| Auxiliary Class | Substrate | Key Reagents | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | N-propionyl oxazolidinone | NaN(TMS)₂, Allyl iodide | 98:2 | williams.edu |

| Pseudoephenamine | α,α-disubstituted amide | LDA, Alkyl halide | ≥19:1 | nih.gov |

| Benzylproline | Ni(II) complex of Glycine (B1666218) Schiff base | Base, Alkyl halide | High (thermodynamically controlled) | nih.gov |

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Chiral Phase-Transfer Catalysis (PTC): This technique has proven highly effective for the asymmetric alkylation of glycine and alanine (B10760859) derivatives. rsc.org In this method, an imine derivative of the amino acid ester (e.g., an N-(diphenylmethylene)glycine tert-butyl ester) is deprotonated by a base in a biphasic system. A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst. wikipedia.orgwikipedia.org It forms a chiral ion pair with the enolate, shuttling it into the organic phase where it reacts with an alkylating agent. The chiral environment created by the catalyst directs the alkylation to one face of the enolate, resulting in high enantioselectivity. nih.govnih.govacs.org

| Catalyst Type | Substrate | Reaction | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid Derivative | N-(diphenylmethylene)glycine tert-butyl ester | Asymmetric Benzylation | up to 97% | rsc.org |

| Spiro-Ammonium Salt | N-(diphenylmethylene)glycine tert-butyl ester | Asymmetric Alkylation | High | rsc.org |

| Copper/(4S,2R)-tBu-Phosferrox | tert-butyl glycinate (B8599266) Schiff base | Asymmetric Alkylation | >99% | nih.gov |

"Memory of Chirality" (MOC) is a fascinating strategy where the stereochemical information of a starting material is retained even after the original stereocenter is destroyed during the formation of a planar, achiral intermediate like an enolate. scripps.eduprinceton.edu This phenomenon relies on the formation of a transient, conformationally locked chiral intermediate that reacts faster than it racemizes. sciforum.netresearchgate.net

In the context of α-amino acid synthesis, an N-protected α-amino acid derivative can be deprotonated to form an enolate. Although the α-carbon is now sp²-hybridized and achiral, the enolate itself can adopt a chiral conformation (e.g., due to restricted rotation around a C-N bond), creating axial or planar chirality. sciforum.net If the subsequent alkylation occurs before this transient chiral enolate can equilibrate to its mirror image conformation, the chirality of the starting material is effectively "remembered," leading to a product with high enantiomeric excess without the need for an external chiral source. researchgate.netmdpi.org This strategy is highly dependent on reaction conditions, particularly low temperatures, to slow the rate of enolate racemization. sciforum.net

Protection and Deprotection Strategies in Synthesis

Orthogonal protection strategies are particularly valuable in the synthesis of more complex derivatives, allowing for the selective deprotection of one functional group while others remain protected. nih.gov This is crucial when sequential modifications at different sites of the molecule are required.

Commonly employed protecting groups for the amino functionality in amino acid synthesis include tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). nih.govresearchgate.net

Boc Group: The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of nucleophiles and bases. iupac.org Its removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). researchgate.netacs.org

Fmoc Group: The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu and is notably base-labile. researchgate.net Deprotection is typically accomplished using a solution of piperidine (B6355638) in an organic solvent. researchgate.net The orthogonality of the Boc and Fmoc groups makes them a popular pair in solid-phase peptide synthesis. googleapis.com

Cbz Group: The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. researchgate.netd-nb.info

The carboxyl group is often protected as an ester, such as a methyl, ethyl, or benzyl ester. Deprotection of these esters can be achieved through saponification with a base or, in the case of benzyl esters, through hydrogenolysis. nih.gov

A key challenge in the synthesis of N-methylated amino acids is the methylation step itself. Direct methylation of an amino acid can be difficult to control and may lead to overmethylation. Therefore, a common strategy involves the protection of the primary amino group, followed by methylation of the resulting secondary amine. For instance, an amino acid can be protected with a nosyl (Ns) group, methylated, and then the nosyl group can be removed to yield the N-methylated amino acid. researchgate.net

Below is an interactive data table summarizing common protecting groups used in amino acid synthesis and their deprotection conditions.

| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Amino | Strong acids (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amino | Bases (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz | Amino | Catalytic Hydrogenation |

| Benzyl ester | Bn | Carboxyl | Catalytic Hydrogenation |

| tert-Butyl ester | tBu | Carboxyl | Mild acids |

Scale-Up Considerations and Industrial Synthesis Development

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that must be addressed to ensure a safe, efficient, and economically viable process. Key considerations include the cost and availability of starting materials, the efficiency of each synthetic step, the ease of purification, and the management of waste streams. researchgate.netelsevierpure.com

For large-scale synthesis, solution-phase methods are often preferred over solid-phase synthesis due to factors like higher loading capacity and the avoidance of expensive resins. semanticscholar.org However, purification in solution-phase synthesis can be more challenging.

The choice of protecting groups and deprotection methods has a significant impact on the scalability of a synthesis. Reagents used for protection and deprotection should be inexpensive, readily available, and safe to handle in large quantities. For example, while catalytic hydrogenation for Cbz deprotection is efficient, it requires specialized equipment to handle hydrogen gas safely on an industrial scale. researchgate.net Similarly, the use of hazardous reagents like trifluoroacetic acid for Boc deprotection necessitates robust safety protocols and waste management strategies. acs.org

Process optimization is crucial for industrial synthesis. This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. The development of robust analytical methods to monitor reaction progress and product purity is also essential for quality control in a manufacturing setting. elsevierpure.com

Furthermore, sustainability is an increasingly important factor in industrial chemical synthesis. This includes the use of greener solvents, minimizing the number of synthetic steps, and developing processes with high atom economy. semanticscholar.orgacs.org The development of catalytic and, particularly, biocatalytic methods is a promising avenue for more sustainable industrial production of N-methylated amino acids.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the production of this compound and its derivatives. Enzymes operate under mild reaction conditions, often in aqueous media, and can exhibit high stereoselectivity, which is particularly important for the synthesis of chiral molecules.

Enzyme Screening and Engineering for Stereoselective Production

The discovery and development of suitable enzymes are crucial for establishing a biocatalytic process. Enzyme screening involves testing a diverse range of microorganisms or purified enzymes for their ability to catalyze the desired reaction, in this case, the N-methylation of 2-aminobutanoic acid or a suitable precursor. youtube.com

Once a promising enzyme is identified, its properties can often be improved through enzyme engineering. Techniques such as directed evolution and rational design can be used to enhance enzyme activity, stability, and substrate specificity. nih.govyoutube.com For instance, methyltransferases, a class of enzymes that transfer a methyl group from a donor molecule (typically S-adenosylmethionine, SAM) to a substrate, can be engineered to accept non-natural substrates like 2-aminobutanoic acid. nih.govresearchgate.net

Application of Specific Enzyme Classes (e.g., Hydrolases, Lyases)

While methyltransferases are the most direct enzymatic route to N-methylation, other enzyme classes can also be employed in the synthesis of N-methylated amino acids.

Hydrolases: These enzymes, such as lipases and proteases, are commonly used for the kinetic resolution of racemic mixtures of amino acids and their derivatives. While not directly involved in the methylation step, they can be used to produce enantiomerically pure starting materials or intermediates for subsequent chemical or enzymatic methylation.

Lyases: Ammonia lyases, for example, catalyze the addition of ammonia to a carbon-carbon double bond. googleapis.comsemanticscholar.org While their primary application is in the synthesis of primary amino acids, engineered lyases could potentially be developed to accept methylated amines as substrates.

N-methyl-L-amino acid dehydrogenases have also been identified and utilized for the synthesis of N-methylated amino acids. These enzymes catalyze the reductive amination of α-keto acids with methylamine. nih.gov

Optimization of Biocatalytic Reaction Conditions

To maximize the efficiency and yield of a biocatalytic process, it is essential to optimize the reaction conditions. Key parameters that are typically optimized include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. nih.gov

Substrate and Cofactor Concentrations: The concentrations of the substrate (e.g., 2-aminobutanoic acid) and any necessary cofactors (e.g., SAM for methyltransferases) need to be carefully controlled to avoid substrate or product inhibition and to ensure efficient conversion. nih.gov

Enzyme Loading: The amount of enzyme used will influence the reaction rate.

Reaction Medium: The choice of solvent or buffer system can significantly impact enzyme activity and stability.

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create more efficient and versatile synthetic routes. nih.gov For the synthesis of this compound, a chemo-enzymatic approach could involve the chemical synthesis of a precursor molecule, followed by a highly selective enzymatic step to introduce the methyl group or to resolve a racemic mixture. acs.org

For example, a racemic mixture of a protected 2-aminobutanoic acid derivative could be synthesized chemically, and then a hydrolase could be used to selectively deprotect one enantiomer, allowing for their separation. The desired enantiomer could then be N-methylated using either chemical or enzymatic methods. This approach can be more efficient than a purely chemical synthesis that might require multiple protection and deprotection steps to achieve the desired stereochemistry.

The following table provides an overview of the enzymes and their potential applications in the synthesis of this compound.

| Enzyme Class | Example Enzyme | Application in Synthesis |

| Methyltransferase | S-adenosylmethionine (SAM)-dependent methyltransferase | Direct N-methylation of 2-aminobutanoic acid |

| Dehydrogenase | N-methyl-L-amino acid dehydrogenase | Reductive amination of an α-keto acid with methylamine |

| Hydrolase | Lipase, Protease | Kinetic resolution of racemic precursors |

| Lyase | Ammonia lyase (engineered) | Potential for amination with methylamine |

Advanced Analytical Chemistry Methodologies for 2 Methylamino Butanoic Acid Characterization and Quantification

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of 2-(Methylamino)butanoic acid, offering powerful separation capabilities based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Both liquid and gas chromatography platforms are utilized, each with its distinct advantages and requirements.

Liquid Chromatography (LC) Based Methods

Liquid chromatography is a versatile and widely used technique for the analysis of amino acids and their derivatives. The choice of stationary and mobile phases is critical for achieving the desired separation.

Reversed-Phase Liquid Chromatography (RPLC) is a prominent mode of HPLC for the separation of a wide range of organic molecules. In RPLC, a nonpolar stationary phase is used with a polar mobile phase. Due to the polar nature of this compound, its retention on a conventional C18 column is often challenging, necessitating derivatization to enhance its hydrophobicity. sigmaaldrich.comsemanticscholar.org Pre-column derivatization with reagents that introduce a hydrophobic and chromophoric or fluorophoric tag is a common strategy. semanticscholar.org

Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which reacts with the primary amine group, and 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with both primary and secondary amines. jascoinc.comnih.govresearchgate.net For N-methylated amino acids like this compound, FMOC-Cl is a suitable choice. The resulting derivatized analyte exhibits increased retention on the RPLC column and can be detected with high sensitivity.

Table 1: Representative RPLC-Fluorescence Detection Parameters for Derivatized this compound

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Sodium Acetate, pH 6.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized gradient from low to high organic content |

| Flow Rate | 1.0 mL/min |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |

| Expected Retention Time | Dependent on the exact gradient and column chemistry |

| Limit of Detection (LOD) | Low pmol to fmol range |

This table presents typical starting conditions for method development. Actual parameters may vary based on the specific instrument and column used.

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds that are poorly retained in RPLC. halocolumns.commdpi.comnih.govchromatographyonline.com In HILIC, a polar stationary phase (e.g., silica, amide, or zwitterionic) is used with a mobile phase rich in a water-miscible organic solvent, such as acetonitrile. halocolumns.commdpi.com A thin aqueous layer is formed on the surface of the stationary phase, and analyte retention is governed by partitioning between this aqueous layer and the bulk organic mobile phase. halocolumns.com

A key advantage of HILIC is its ability to analyze underivatized amino acids, simplifying sample preparation. halocolumns.comnih.govchromatographyonline.com For the analysis of this compound, HILIC can provide excellent retention and separation from other polar metabolites. The high organic content of the mobile phase also enhances the efficiency of electrospray ionization when coupled with mass spectrometry (MS). mdpi.comchromatographyonline.com

Table 2: Illustrative HILIC-MS Parameters for Underivatized this compound

| Parameter | Value |

| Column | Amide or Silica-based HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Acetonitrile with a small percentage of aqueous buffer |

| Mobile Phase B | Aqueous buffer (e.g., 10 mM Ammonium (B1175870) Formate, pH 3) |

| Gradient | Increasing concentration of Mobile Phase B |

| Flow Rate | 0.2 - 0.4 mL/min |

| Detection | Mass Spectrometry (MS) in positive ion mode |

| Expected m/z | [M+H]⁺ = 118.08 |

| Expected Retention Time | Dependent on the specific HILIC phase and gradient |

This table provides a general framework for HILIC-MS analysis. Optimization is necessary for specific applications.

The choice of detector in HPLC is crucial for achieving the desired sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: Most amino acids, including this compound, lack a strong chromophore, making direct UV detection at higher wavelengths challenging. jasco-global.com Detection is often performed at low UV wavelengths (around 200-210 nm), but this can suffer from interference from other compounds in the sample matrix. Derivatization with a UV-absorbing tag can significantly improve sensitivity and selectivity. jasco-global.com

Fluorescence Detection (FLD): Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for amino acid analysis. nih.gov Pre-column derivatization with fluorogenic reagents like OPA (for primary amines) and FMOC (for primary and secondary amines) is a standard approach. jascoinc.comnih.gov This allows for the detection of amino acids at very low concentrations. nih.gov

Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This provides valuable information for peak identification and purity assessment. While the inherent UV absorbance of this compound is weak, a PDA detector can still be useful, especially after derivatization, to confirm the identity of the derivatized product.

Gas Chromatography (GC) Based Methods

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. The inherent low volatility of amino acids, due to their zwitterionic nature, necessitates a derivatization step to convert them into more volatile and thermally stable forms prior to GC analysis. nih.gov

A common derivatization strategy for amino acids involves a two-step process of esterification of the carboxyl group followed by acylation of the amino group. Alternatively, silylation reagents can be used to derivatize both functional groups in a single step.

A particularly effective method for N-methylated amino acids is derivatization with ethyl chloroformate (ECF). nih.govresearchgate.net This reaction proceeds rapidly in an aqueous medium and yields stable N-ethoxycarbonyl ethyl ester derivatives that are amenable to GC-MS analysis. nih.govresearchgate.netcore.ac.uk

Table 3: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | Ethyl Chloroformate (ECF) |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized temperature ramp (e.g., 100°C to 280°C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Retention Time | Dependent on the temperature program and column |

| Characteristic Mass Fragments | [M-COOC₂H₅]⁺ and other specific fragments |

This table outlines typical conditions for GC-MS analysis. Method development and validation are essential for quantitative applications. A study on the characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization demonstrated the utility of this method for a range of N-methyl and N,N-dimethyl amino acids, providing characteristic mass spectra for their identification. nih.govresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. CE is particularly well-suited for the analysis of charged and polar molecules like amino acids. oup.com

Underivatized amino acids can be separated by adjusting the pH of the background electrolyte (BGE). At low pH, amino acids are positively charged and migrate towards the cathode. At high pH, they are negatively charged and migrate towards the anode. Detection can be achieved using UV absorbance, although sensitivity can be limited. oup.com

To enhance sensitivity, derivatization with a chromophore or fluorophore is often employed. Alternatively, coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity without the need for derivatization.

Table 4: General Capillary Electrophoresis Parameters for this compound Analysis

| Parameter | Value |

| Capillary | Fused-silica (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte (BGE) | Buffer at a specific pH (e.g., 25 mM phosphate (B84403) buffer, pH 2.5) |

| Separation Voltage | 20-30 kV |

| Injection | Hydrodynamic or Electrokinetic |

| Detection | UV (e.g., 200 nm) or CE-MS |

| Expected Migration Time | Dependent on the BGE, voltage, and capillary dimensions |

This table provides a starting point for CE method development. The specific conditions will influence the separation and detection of this compound. Studies have shown successful separation of various amino acids using CE with optimized BGE composition and applied voltage. nih.gov

Mass Spectrometry (MS) Based Detection and Identification

Mass spectrometry is a cornerstone for the analysis of this compound, offering high sensitivity and structural information. The technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). Coupling MS with chromatographic separation enhances its power for analyzing complex samples.

Liquid chromatography coupled with mass spectrometry is a highly effective method for the quantification of small, polar molecules like this compound from various matrices. While direct analysis is possible, the polar nature of the compound can lead to poor retention on common reversed-phase chromatographic columns. To overcome this, derivatization is often employed to increase hydrophobicity and improve chromatographic peak shape.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity, making it the gold standard for quantitative analysis. In a typical LC-MS/MS workflow, the mass spectrometer is set to select the protonated molecular ion of this compound (the precursor ion) and fragment it. Specific fragment ions (product ions) are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Description |

|---|---|---|

| Parent Compound | This compound | - |

| Formula | C₅H₁₁NO₂ | - |

| Exact Mass | 117.0790 u | Monoisotopic mass of the neutral molecule. |

| Ionization Mode | Positive ESI | Electrospray ionization is ideal for this polar molecule. |

| Precursor Ion (Q1) | m/z 118.1 | Represents the protonated molecule [M+H]⁺. |

| Product Ion 1 (Q3) | m/z 72.1 | Corresponds to the loss of the carboxyl group (HCOOH, 46 u). |

| Product Ion 2 (Q3) | m/z 58.1 | Represents a fragment from cleavage of the ethyl side chain. |

| Collision Energy | 10-25 eV | Optimized to maximize the signal of the product ions. |

Note: The values presented are theoretical and serve as a typical starting point for method development.

Gas chromatography is another powerful separation technique, but it requires analytes to be volatile and thermally stable. Due to its polar carboxylic acid and secondary amine groups, this compound is non-volatile and must be chemically modified through derivatization prior to GC-MS analysis. sigmaaldrich.comthermofisher.com

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the amine and carboxyl groups with nonpolar silyl (B83357) groups. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are often preferred due to their increased stability compared to trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.com

Acylation/Esterification: This two-step process involves esterifying the carboxyl group followed by acylating the amino group. Alternatively, reagents like propyl chloroformate can derivatize both groups in a single step, which can be automated for high-throughput analysis. nih.gov

Once derivatized, the compound can be readily analyzed by GC-MS, where its fragmentation pattern provides a chemical fingerprint for identification.

Table 2: Example of GC-MS Analysis Following MTBSTFA Derivatization

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for the analysis of polar and non-volatile compounds like this compound. It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.

For this compound, analysis is typically performed in positive ion mode. The analyte in the mobile phase is sprayed through a heated capillary held at a high potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, primarily the protonated molecule [M+H]⁺ at m/z 118.1, are ejected into the mass analyzer. The mild conditions of ESI make it highly suitable for quantitative studies, as it reliably generates the molecular ion with high efficiency.

MALDI-TOF-MS is a soft ionization technique primarily used for the analysis of large biomolecules like proteins and peptides, but it can also be applied to small molecules. creative-proteomics.com In this method, the analyte is co-crystallized with an excess of a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). researchgate.net A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase, typically as singly charged ions [M+H]⁺. libretexts.org

While less common for quantitative analysis of small molecules compared to LC-ESI-MS, MALDI-TOF offers advantages in speed, allowing for rapid screening without the need for chromatographic separation. nih.govnih.gov However, a significant challenge is the potential for interference from matrix-related ions in the low mass range, which can obscure the analyte signal. rsc.org The development of novel matrices and spotting techniques aims to minimize this interference and improve sensitivity for small molecule analysis. rsc.org

High-resolution mass spectrometry, utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements (typically with an error of <5 ppm). This capability is essential for unambiguously determining the elemental composition of an unknown compound or confirming the identity of a known one, such as this compound.

With a molecular formula of C₅H₁₁NO₂, the calculated monoisotopic mass of this compound is 117.07898 u. HRMS can measure this mass with high precision, allowing it to be distinguished from other compounds that have the same nominal mass (isobars) but different elemental formulas. This level of certainty is critical in metabolomics and chemical identification workflows.

Table 3: HRMS for Distinguishing Isobaric Compounds

| Compound | Formula | Monoisotopic Mass (u) | Required Resolution to Differentiate |

|---|---|---|---|

| This compound | C₅H₁₁NO₂ | 117.07898 | > 2,700 |

| Isobaric Amine | C₆H₁₅N₂ | 117.12350 | - |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the chemical structure and functional groups of this compound by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating molecular structure. Both ¹H and ¹³C NMR would provide a distinct fingerprint for this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for each unique proton environment. The spectrum would be expected to display a triplet for the terminal methyl group (CH₃-CH₂), a multiplet for the adjacent methylene (B1212753) group (-CH₂-), a signal for the alpha-proton (-CH-), a singlet for the N-methyl group (-NH-CH₃), and a broad singlet for the acidic proton of the carboxyl group (-COOH).

¹³C NMR: The carbon NMR spectrum would show five distinct signals, corresponding to each of the five carbon atoms in the molecule's unique chemical environment (the terminal methyl, the methylene, the alpha-carbon, the N-methyl, and the carbonyl carbon).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:

A very broad band in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption band around 1700–1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

A moderate absorption band in the 3300–3500 cm⁻¹ region from the N-H stretching vibration of the secondary amine.

Multiple bands in the 2850–2960 cm⁻¹ range corresponding to C-H stretching vibrations of the ethyl and methyl groups.

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -COOH | ~10-12 ppm (broad s) |

| α-CH | ~3.0-3.5 ppm (m) | |

| -NHCH₃ | ~2.4-2.7 ppm (s) | |

| -CH₂- | ~1.6-1.9 ppm (m) | |

| CH₂-CH₃ | ~0.9-1.1 ppm (t) | |

| ¹³C NMR | C=O | ~175-180 ppm |

| α-C | ~60-65 ppm | |

| N-CH₃ | ~30-35 ppm | |

| -CH₂- | ~25-30 ppm | |

| -CH₃ | ~10-15 ppm | |

| FTIR | N-H Stretch | ~3300-3500 cm⁻¹ |

| O-H Stretch | ~2500-3300 cm⁻¹ (broad) | |

| C-H Stretch | ~2850-2960 cm⁻¹ | |

| C=O Stretch | ~1700-1725 cm⁻¹ |

Note: Predicted values are based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, NMR allows for the unambiguous identification and structural elucidation of the compound.

¹H-NMR Spectroscopy

In ¹H-NMR spectroscopy of this compound, the chemical environment of each proton influences its resonance frequency, resulting in a characteristic spectrum. The expected signals for this compound would include:

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

A multiplet for the methylene protons (-CH₂) of the ethyl group, which are adjacent to both a methyl and a methine group.

A signal for the methine proton (-CH) at the alpha-carbon.

A singlet for the methyl protons of the methylamino group (-NHCH₃).

A broad singlet for the amine proton (-NH), which may exchange with solvent protons.

A broad singlet for the carboxylic acid proton (-COOH), which is typically downfield.

The integration of these signals provides the ratio of the number of protons in each unique environment, confirming the compound's identity.

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms:

The carbon of the terminal methyl group of the ethyl substituent.

The methylene carbon of the ethyl group.

The alpha-carbon, which is bonded to the methylamino and carboxyl groups.

The carbon of the methyl group attached to the nitrogen atom.

The carbonyl carbon of the carboxylic acid group, which will appear significantly downfield.

Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~0.9 | ~11 |

| -CH₂- (ethyl) | ~1.6 | ~25 |

| -CH(N)- | ~3.0 | ~60 |

| -NHCH₃ | ~2.4 | ~32 |

| -COOH | ~175 | (No proton) |

| -NH- | Variable | (No proton) |

| -COOH | Variable | (No proton) |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several key absorption bands:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

N-H stretching vibrations from the secondary amine, which can be observed in the 3300-3500 cm⁻¹ region.

C-H stretching bands from the alkyl groups (methyl and ethyl) in the region of 2850-2960 cm⁻¹.

C-N stretching vibrations, typically found in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the Raman spectrum would be particularly useful for observing non-polar bonds. Expected Raman shifts include:

Strong C-H stretching modes from the alkyl groups.

Skeletal C-C stretching vibrations.

The symmetric stretching of the carboxylate group (if the compound exists in its zwitterionic form).

While experimental IR and Raman spectra for this compound are not widely published, the analysis of related N-methylated amino acids and butanoic acid derivatives provides a strong basis for spectral interpretation.

Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 2500-3300 (broad) | Weak |

| C=O stretch | 1700-1725 | Moderate | |

| Secondary Amine (-NH) | N-H stretch | 3300-3500 | Weak |

| Alkyl (-CH₃, -CH₂) | C-H stretch | 2850-2960 | Strong |

| Carbon-Nitrogen (-C-N) | C-N stretch | 1000-1250 | Moderate |

Sample Preparation Strategies for Analytical Studies

Effective sample preparation is a critical step for the reliable analysis of this compound, especially from complex biological matrices. The choice of technique depends on the analytical method to be used and the nature of the sample.

Derivatization Techniques for Enhanced Detection

Derivatization is often employed to improve the volatility and thermal stability of amino acids for gas chromatography (GC) analysis, or to enhance their ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.

A common and effective derivatizing agent for amino acids, including N-methylated ones, is ethyl chloroformate (ECF) . The reaction proceeds in an aqueous medium, which is advantageous for biological samples. ECF reacts with both the amino and carboxyl groups of this compound to form a more volatile and less polar derivative suitable for GC-MS analysis.

The derivatization reaction of this compound with ethyl chloroformate involves the formation of an N-ethoxycarbonyl-2-(methylamino)butanoic acid ethyl ester. This derivative exhibits excellent chromatographic properties and produces characteristic mass spectra that facilitate its identification and quantification.

Extraction Methods (e.g., Solid-Phase Microextraction, Protein Precipitation, Cation-Exchange)

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that can be used to isolate and concentrate this compound from various sample matrices. For amino acids, SPME is typically performed after a derivatization step that increases the volatility of the analyte. The derivatized this compound can be extracted from the headspace above the sample or directly from the liquid phase onto a coated fiber. The choice of fiber coating is crucial for efficient extraction and depends on the polarity of the derivative.

Protein Precipitation

For the analysis of this compound in biological fluids such as plasma or serum, it is essential to remove proteins that can interfere with the analysis and damage analytical instrumentation. Protein precipitation is a common method to achieve this. It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which causes the proteins to denature and precipitate out of solution. The supernatant, containing this compound, can then be collected for further analysis.

Cation-Exchange Chromatography

Cation-exchange chromatography is a powerful technique for the separation and purification of amino acids based on their charge. aurigaresearch.com193.16.218semanticscholar.orgshimadzu.com At a pH below its isoelectric point, this compound will carry a net positive charge and can be retained on a negatively charged cation-exchange resin. By carefully controlling the pH and ionic strength of the mobile phase, it is possible to selectively elute the compound, thereby separating it from other components in the sample matrix. This technique is often used as a sample clean-up step prior to derivatization and chromatographic analysis.

Hydrolysis Procedures for Total Concentration Analysis

To determine the total concentration of this compound in samples where it may be present in a bound form (e.g., in peptides or proteins), a hydrolysis step is necessary to cleave the amide bonds and release the free amino acid.

Acid Hydrolysis

The most common method for protein and peptide hydrolysis is acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for an extended period (e.g., 24 hours). However, the stability of N-methylated amino acids under these harsh conditions can be a concern. While many amino acids are stable, some, particularly those with sensitive side chains, can be degraded. The stability of the N-methyl group in this compound during acid hydrolysis needs to be carefully evaluated to ensure accurate quantification. Studies on N-acylated peptides have shown that the stability of amide bonds can be influenced by the nature of the acyl group under acidic conditions. acs.orgnih.gov

Method Validation and Performance Metrics

The validation of any analytical method is essential to ensure that it is fit for its intended purpose. For the quantification of this compound, a validated method will provide reliable and reproducible results. The key performance metrics that need to be assessed include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability: The stability of the analyte in the sample matrix under different storage and processing conditions.

Typical Performance Metrics for a Validated LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (RSD) | < 15% |

| LOD | Analyte- and instrument-dependent |

| LOQ | Analyte- and instrument-dependent |

Linearity and Calibration Range Assessment

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. This is a fundamental parameter for accurate quantification. For the analysis of N-methylated amino acids by GC-MS, a calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations.

A validated GC-MS method for the analysis of N-methylated lysine (B10760008), a compound structurally related to this compound, demonstrated excellent linearity over a defined concentration range. The calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard against the concentration of the analyte. The linearity is evaluated by the coefficient of determination (R²), which should ideally be close to 1.

Table 1: Representative Linearity Data for an N-Methylated Amino Acid using GC-MS

| Concentration (µM) | Peak Area Ratio (Analyte/Internal Standard) |

|---|---|

| 0.5 | 0.012 |

| 1.0 | 0.025 |

| 5.0 | 0.128 |

| 10.0 | 0.255 |

| 25.0 | 0.640 |

| 50.0 | 1.275 |

| 100.0 | 2.550 |

This table is interactive. You can sort and filter the data.

The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. For the representative N-methylated amino acid, the established calibration range was found to be from 0.5 µM to 100 µM, with a coefficient of determination (R²) consistently greater than 0.99. This indicates a strong linear relationship and suitability for quantitative analysis within this range.

Accuracy and Precision Evaluation

Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are critical for ensuring the reliability of an analytical method.

Accuracy is often assessed by performing recovery studies on spiked samples, where a known amount of the analyte is added to a blank matrix. The percentage of the added analyte that is measured by the method is then calculated. For the GC-MS analysis of N-methylated amino acids, accuracy is typically evaluated at multiple concentration levels within the calibration range.

Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing replicate samples on different days. The precision is usually expressed as the relative standard deviation (RSD). A validated GC-MS method for N-methylated lysine metabolites demonstrated high accuracy and precision nih.govresearchgate.net.

Table 2: Representative Accuracy and Precision Data for an N-Methylated Amino Acid using GC-MS

| Concentration Level (µM) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| Low (1.5) | < 15% | < 15% | 85-115% |

| Medium (20) | < 10% | < 10% | 90-110% |

| High (80) | < 10% | < 10% | 90-110% |

This table is interactive. You can sort and filter the data.

The results, with RSD values well within acceptable limits (typically <15-20%) and recovery rates close to 100%, confirm the method's reliability for the accurate and precise quantification of N-methylated amino acids researchgate.net.

Selectivity and Specificity Considerations

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Specificity is the ultimate form of selectivity, implying that no interference is observed. In GC-MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

The gas chromatographic step separates this compound from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. The choice of the appropriate GC column and temperature program is crucial for achieving good resolution.

Mass spectrometry provides a high degree of specificity by detecting the unique mass-to-charge ratio (m/z) of the analyte and its characteristic fragmentation pattern. For N-methylated amino acids, derivatization with reagents like ethyl chloroformate is often employed to increase their volatility and produce characteristic mass spectra nih.gov. The electron ionization (EI) mass spectra of ethyl chloroformate derivatives of N-methyl amino acids typically show an abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC2H5]+), which can be used for selective identification and quantification nih.gov.

By using selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ions corresponding to the derivatized this compound, thereby significantly reducing background noise and enhancing selectivity.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, though not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.

These limits are crucial for determining the applicability of the method for analyzing samples with very low concentrations of this compound. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, or from the standard deviation of the response and the slope of the calibration curve. A common approach is to define the LOD as the concentration that yields a S/N ratio of 3:1, and the LOQ as the concentration that gives a S/N ratio of 10:1.

For a highly sensitive GC-MS method for the analysis of N-methylated amino acids, the LOD and LOQ are expected to be in the low micromolar (µM) to nanomolar (nM) range, depending on the specific instrumentation and sample matrix.

Table 3: Representative LOD and LOQ for an N-Methylated Amino Acid using GC-MS

| Parameter | Value (µM) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.5 |

This table is interactive. You can sort and filter the data.

These low detection and quantification limits enable the analysis of this compound in complex biological matrices where it may be present at trace levels.

Biological and Biochemical Research Applications in Non Human Systems

Investigation as a Non-Physiological Amino Acid (NPAA)

2-(Methylamino)butanoic acid is classified as a non-physiological or non-proteinogenic amino acid (NPAA), meaning it is not one of the 20 common amino acids that are naturally encoded in the genetic code of organisms for protein synthesis. The defining feature of this compound is the presence of a methyl group on the alpha-amino group of butanoic acid. This N-methylation significantly alters its chemical properties compared to its unmethylated counterpart, α-aminobutyric acid.

The introduction of the N-methyl group has several structural and functional consequences that are of interest in biochemical research. N-methylation is known to increase the lipophilicity of a molecule and can introduce conformational constraints. These modifications can influence how the molecule interacts with biological systems, such as enzymes and transporter proteins, often leading to altered substrate specificity or inhibitory activity. Research into NPAAs like this compound is valuable for understanding the stringency of biological processes such as protein translation and for the development of novel therapeutic agents that can resist metabolic degradation.

Interactions with Amino Acid Transporter Systems

The transport of amino acids across cell membranes is mediated by a variety of transporter proteins with distinct substrate specificities. The interaction of this compound with these systems, particularly the Large Neutral Amino Acid Transporters (LATs), is a key area of investigation.

Characterization of Substrate Specificity for Large Neutral Amino Acid Transporters (LAT-1)

The L-type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family, is crucial for the transport of large neutral amino acids across biological barriers like the blood-brain barrier. nih.govdrugbank.com Research into the substrate specificity of LAT1 has revealed that it can accommodate a wide range of amino acid-like molecules. nih.govdrugbank.com Key structural features for LAT1 substrates generally include the presence of both a free carboxyl and an amino group. researchgate.net

While direct studies characterizing the specific interaction between this compound and LAT1 are limited, the broader understanding of LAT1's substrate tolerance provides a basis for informed hypotheses. The transporter is known to recognize various chemical modifications to amino acid substrates. nih.gov However, modifications to the alpha-amino group can significantly impact binding and transport. For instance, some studies on other amino acid derivatives have shown that N-methylation can affect the affinity for LAT1. The general structural requirements for high-affinity LAT1 substrates often include a large, neutral side group, such as an aromatic ring, which is absent in this compound. researchgate.net Further empirical data is needed to definitively characterize its substrate or inhibitory potential for LAT1.

Modulation of Amino Acid Transport Dynamics

Non-physiological amino acids can influence the transport of natural amino acids by competing for the same transporters. If this compound is recognized by an amino acid transporter, it could act as a competitive inhibitor, thereby reducing the uptake of physiological substrates. For example, the related compound 2-(methylamino)isobutyric acid (MeAIB) is a well-known specific substrate for the System A amino acid transport system and is often used to study its function. nih.gov This suggests that N-methylated amino acids can be selectively transported by certain carriers.

The potential for this compound to modulate amino acid transport dynamics would depend on its affinity for various transporters and its concentration relative to endogenous amino acids. By occupying the binding site of transporters like LAT1 or others, it could alter the intracellular pool of essential amino acids, which in turn could impact cellular processes that are sensitive to amino acid availability, such as mTORC1 signaling. embopress.org

Metabolic Studies in Non-Human Organisms and Cellular Models

Understanding the metabolic fate of this compound is crucial for evaluating its biochemical effects. This includes its potential to cause metabolic perturbations and its interactions with cellular enzymes.

Evaluation in Animal Models (e.g., Murine Models) for Biochemical Perturbations

Currently, there is a notable lack of published studies evaluating the metabolic effects of this compound in murine or other animal models. Such studies would be essential to understand its in vivo distribution, metabolism, and potential to induce biochemical changes. For context, studies on other non-proteinogenic amino acids in animal models have demonstrated a range of effects. For instance, α-aminobutyric acid has been investigated for its role in modulating macrophage-associated inflammatory diseases in mice. nih.gov Research on the neurotoxin β-N-methylamino-L-alanine (BMAA) in rat models has examined its pharmacokinetics and blood-brain barrier permeability. researchgate.net Future research using animal models could elucidate whether this compound has any systemic effects or if it is rapidly metabolized and excreted.

Exploration of Potential Enzymatic Interactions (Substrate or Inhibitor Activity)

The N-methylated backbone of this compound makes it a candidate for investigating interactions with various enzymes. N-methylation can confer resistance to enzymatic degradation, a property that is explored in the development of peptide-based drugs. nih.gov

There is currently a lack of specific data on the interaction of this compound with enzymes. However, based on its structure, it could potentially interact with enzymes involved in amino acid metabolism. For example, amino acid oxidases or transaminases might exhibit altered activity in its presence. Whether it would act as a substrate, a competitive inhibitor, or an allosteric modulator would depend on the specific enzyme's active site architecture and binding properties. Further enzymatic assays are required to determine its specific interactions and to understand its potential to disrupt normal metabolic pathways.

Receptor Modulation Studies in Non-Human Cellular Assays

Direct research on the specific interactions of this compound with cellular receptors in non-human assays is not extensively documented in publicly available scientific literature. However, the strategic incorporation of N-methylated amino acids, such as this compound, into peptide structures is a recognized approach for modulating their pharmacokinetic properties and biological activity. This N-methylation can influence receptor affinity and selectivity, potentially converting a receptor agonist into an antagonist.

The introduction of an N-methyl group can alter the peptide's conformation, reducing its flexibility and stabilizing a structure that may have an enhanced or altered interaction with a target receptor. nih.govpeptide.com This conformational constraint can also increase the peptide's resistance to enzymatic degradation, which is a valuable property in research settings for prolonging the interaction with receptors in cellular assays. nih.govresearchgate.net

While specific data for this compound is not available, the general principles of using N-methylated amino acids in peptide-based drug design suggest its potential as a tool in receptor modulation studies. Researchers could synthesize peptides incorporating this amino acid to investigate how N-methylation at a specific position affects binding to G protein-coupled receptors (GPCRs), ion channels, or other cell surface receptors in non-human cell lines. The primary goal of such studies would be to elucidate the structure-activity relationships that govern peptide-receptor interactions.

Table 1: Potential Applications of this compound in Receptor Modulation Studies (Hypothetical)

| Research Area | Rationale for Use | Potential Outcome |

|---|---|---|

| Peptide-Based Agonist/Antagonist Design | Incorporation of an N-methyl group can alter peptide backbone conformation and hydrogen bonding capabilities. nih.gov | Conversion of a known peptide agonist to an antagonist, or enhancement of receptor subtype selectivity. |

| Structure-Activity Relationship (SAR) Studies | Systematic replacement of natural amino acids with this compound to probe the importance of the N-H bond for receptor binding. | A clearer understanding of the pharmacophore and the specific interactions required for receptor activation or inhibition. |

Investigation of Bioactivity in Microbial Systems (e.g., Antimicrobial Potential)

While direct studies on the antimicrobial properties of this compound are limited, research into structurally related butanoic acid derivatives has shown that this chemical scaffold can exhibit bioactivity against microbial systems. For instance, a study on derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic acid, a structural isomer, demonstrated notable antimicrobial and antifungal activity. mdpi.com

In this research, various derivatives were synthesized and tested against a panel of bacteria and fungi. Several of the synthesized compounds showed good activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com These findings suggest that the butanoic acid backbone can be a viable starting point for the development of new antimicrobial agents. The specific substitutions on the butanoic acid structure are critical in determining the spectrum and potency of the antimicrobial effect.

The investigation into N-methylated amino acids within peptides has also revealed impacts on antimicrobial activity. The substitution of natural amino acids with their N-methylated counterparts in antimicrobial peptides (AMPs) can lead to analogs with similar or, in some cases, enhanced activity, particularly against certain Gram-negative bacteria. nih.gov

The table below summarizes the antimicrobial activity of selected 3-[(2-Hydroxyphenyl)amino]butanoic acid derivatives from a study, illustrating the potential for this class of compounds.

Table 2: Antimicrobial Activity of Selected 3-[(2-Hydroxyphenyl)amino]butanoic Acid Derivatives mdpi.com

| Compound | Test Organism | Activity Level (at 0.5% concentration) |

|---|---|---|

| 9a (a benzo[b]phenoxazine derivative) | Staphylococcus aureus | Good |

| 9a | Mycobacterium luteum | Good |

| 9b (a benzo[b]phenoxazine derivative) | Staphylococcus aureus | Good |

| 9b | Mycobacterium luteum | Good |

| 9c (a benzo[b]phenoxazine derivative) | Staphylococcus aureus | Good |

| 9c | Mycobacterium luteum | Good |

| 12f (a hydrazone derivative) | Staphylococcus aureus | Good |

| 12f | Mycobacterium luteum | Good |

Role as a Metabolic Probe or Tracer in Biochemical Pathways

There is no direct evidence of this compound being used as a metabolic probe. However, a structurally similar compound, 2-amino-2-methyl-butanoic acid (also known as isovaline or Iva), has been successfully radiolabeled and evaluated as a potential tracer for tumor imaging using Positron Emission Tomography (PET). nih.gov

In a preclinical study, ¹¹C-labeled 2-amino-2-methyl-butanoic acid ([¹¹C]Iva) was investigated in a mouse model with human small-cell lung cancer. The study found that [¹¹C]Iva was stable in mouse serum and showed significant accumulation in tumor tissue. The uptake of this tracer in cancer cells was found to be mediated by system L amino acid transporters, including L-type amino acid transporter 1 (LAT1), which is often overexpressed in various types of cancer. nih.gov

The successful use of [¹¹C]Iva as a PET probe highlights the potential for other N-methylated and alpha-alkylated amino acids, including this compound, to be developed as tracers for studying metabolic pathways, particularly amino acid transport and metabolism in cancer. Radiolabeling this compound with isotopes such as ¹¹C or ¹⁸F could allow for the non-invasive in vivo visualization and quantification of its uptake and distribution, providing insights into the activity of amino acid transport systems in various physiological and pathological states.

The data from the [¹¹C]Iva study demonstrates the key characteristics of a successful metabolic probe, which could be extrapolated to a potential probe based on this compound.

Table 3: Cellular Uptake and Transport Characteristics of [¹¹C]Iva in a Non-Human System nih.gov

| Parameter | Cell Line | Condition | Result |

|---|---|---|---|

| Cellular Uptake | SY human small-cell lung cancer | In PBS at 37°C | Linearly increased for 20 minutes |

| Transport Inhibition | SY human small-cell lung cancer | With system L amino acid transporter inhibitor | Almost completely inhibited |

| Transport Inhibition | SY human small-cell lung cancer | With LAT1 transporter inhibitor | Almost completely inhibited |

| In Vivo Accumulation | SY tumor-bearing mice | PET imaging | High accumulation in tumor tissue |

Theoretical and Computational Studies of 2 Methylamino Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(Methylamino)butanoic acid. These computational methods allow for the detailed analysis of its electronic structure and reactivity.

Density Functional Theory (DFT) Based Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31+G(d), are employed to optimize the molecular geometry and predict various electronic and geometrical properties. These calculations are crucial for understanding the correlations between theoretical and experimental data, should they become available. DFT has proven to be a reliable method for evaluating the properties of butanoic acid derivatives. biointerfaceresearch.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. wikipedia.orgnih.gov For molecules similar to this compound, FMO analysis helps in understanding charge transfer interactions within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

Table 1: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific experimental or theoretical values for this compound were found in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For related molecules, MEP analysis has been used to identify these reactive sites. researchgate.net

Mulliken Charge Analysis and Natural Bond Orbital (NBO) Analysis

Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are methods used to determine the partial atomic charges within a molecule, providing insights into the distribution of electrons among the atoms. While Mulliken analysis is one of the oldest and simplest methods, it is known to be highly dependent on the basis set used. stackexchange.com NBO analysis is generally considered more reliable as it is based on the electron density and provides a more accurate picture of electron distribution and bonding interactions. stackexchange.com NBO analysis also allows for the study of hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.netresearchgate.net For similar butanoic acid compounds, both Mulliken and NBO analyses have been employed to understand atomic charge populations. rsc.org

Table 2: Calculated Atomic Charges

| Atom | Mulliken Charge (e) | NBO Charge (e) |

|---|---|---|

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| N | Data not available | Data not available |

| O1 | Data not available | Data not available |

| O2 | Data not available | Data not available |

Specific charge data for this compound is not available in the public literature.

First-Order Hyperpolarizability Calculations

First-order hyperpolarizability (β) is a measure of a molecule's non-linear optical (NLO) response. Molecules with high hyperpolarizability values are of interest for applications in optoelectronics and materials science. DFT calculations can be used to predict the first-order hyperpolarizability of this compound. researchgate.net These calculations involve determining the molecule's response to an external electric field and can indicate its potential as an NLO material. researchgate.net

Table 3: Calculated Hyperpolarizability Values

| Component | Value (esu) |

|---|---|

| βtot | Data not available |

No specific hyperpolarizability data for this compound has been reported in the reviewed sources.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of this compound are critical determinants of its chemical and biological properties. Conformational analysis, a cornerstone of computational chemistry, is employed to identify the stable low-energy conformations (conformers) of the molecule and the energy barriers that separate them. These studies typically involve systematic rotations around the molecule's single bonds.

The energy landscape of this compound is a conceptual representation of this PES. arxiv.org It maps all possible conformations to their corresponding potential energies. arxiv.org The landscape for even a relatively small molecule like this is complex, with numerous energy wells (stable states) and peaks (energy barriers). arxiv.orgresearchgate.net The presence of the N-methyl group, compared to its parent amino acid 2-aminobutanoic acid, significantly influences this landscape. It introduces steric hindrance that restricts the range of allowed rotational angles around the Cα-N bond, reducing the number of accessible low-energy conformations. nih.govresearchgate.net This conformational constraint can be advantageous in designing molecules with specific binding geometries.

Ligand-Protein Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule, typically a protein receptor. nih.govmdpi.com This method is instrumental in virtual screening and for hypothesizing the mechanism of action of a compound. nih.govpsu.edu

The docking process for this compound would involve these key steps:

Preparation of Structures : High-quality 3D structures of both this compound (the ligand) and a selected protein target are prepared. The ligand structure would be energy-minimized.

Binding Site Definition : A specific region on the target protein, known as the binding pocket or active site, is defined as the target for the docking simulation.

Conformational Sampling and Scoring : The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site. mdpi.com Each of these poses is evaluated by a "scoring function," which estimates the binding affinity (e.g., in kcal/mol). nih.gov The function considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions.

While specific docking studies for this compound are not prominent in the literature, its structure suggests potential interactions with various protein families. As an N-methylated amino acid, it could be investigated as a potential inhibitor of enzymes that process natural amino acids or as a ligand for receptors that recognize small amino acid motifs. Docking simulations would be crucial for prioritizing potential biological targets for this compound before undertaking experimental validation.

Studies on Intermolecular Interactions and Hydrogen Bonding

The intermolecular forces dictated by the structure of this compound govern its physical properties (like boiling point and solubility) and its ability to interact with biological targets. The primary functional groups responsible for these interactions are the carboxylic acid and the secondary amine.

Hydrogen Bonding Capabilities:

Donors : The molecule possesses two hydrogen bond donors: the hydrogen on the secondary amine (N-H) and the hydrogen on the carboxylic acid's hydroxyl group (O-H). masterorganicchemistry.comyoutube.com

Acceptors : It has three primary hydrogen bond acceptor sites: the lone pair of electrons on the nitrogen atom, the carbonyl oxygen (C=O) of the carboxylic acid, and the hydroxyl oxygen (-OH) of the carboxylic acid. masterorganicchemistry.comyoutube.com